molecular formula C14H21F3N2O B6705250 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B6705250
M. Wt: 290.32 g/mol
InChI Key: DFPONRXTYWAOFY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a trifluoromethyl group, and a cyclohexylamine moiety

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O/c1-9-13(10(2)20-19-9)6-7-18-12-5-3-4-11(8-12)14(15,16)17/h11-12,18H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPONRXTYWAOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCNC2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-2-aminobenzene, under acidic or basic conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, using reagents like ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Cyclohexylamine Moiety: The cyclohexylamine can be synthesized through the reduction of cyclohexanone oxime using reducing agents like lithium aluminum hydride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazole ring or the trifluoromethyl group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of reduced oxazole or trifluoromethyl derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used to study the interactions of oxazole-containing compounds with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine likely involves interactions with specific molecular targets, such as enzymes or receptors, through its oxazole ring and trifluoromethyl group. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(trifluoromethyl)cyclohexan-1-amine: shares similarities with other oxazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both an oxazole ring and a trifluoromethyl group makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

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